

Application Notes and Protocols: 4-Hydroxy-8-methoxy-2-methylquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Hydroxy-8-methoxy-2-methylquinoline

Cat. No.: B096571

[Get Quote](#)

These application notes serve as a technical guide for researchers, scientists, and drug development professionals interested in the medicinal chemistry applications of **4-Hydroxy-8-methoxy-2-methylquinoline**. This document provides an in-depth overview of its potential therapeutic applications, protocols for relevant assays, and insights into its mechanism of action based on current scientific understanding of quinoline derivatives.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline and quinolone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities. [1] These nitrogen-containing heterocyclic compounds are known to possess antioxidant, anti-inflammatory, antimalarial, antibacterial, antifungal, and anticancer properties. [1] The specific compound, **4-Hydroxy-8-methoxy-2-methylquinoline** (CAS 15644-89-0), with the empirical formula $C_{11}H_{11}NO_2$, is a member of this versatile class of molecules. [2][3][4][5][6] Its unique substitution pattern, featuring a hydroxyl group at position 4, a methoxy group at position 8, and a methyl group at position 2, suggests a rich potential for biological activity and warrants further investigation for therapeutic applications.

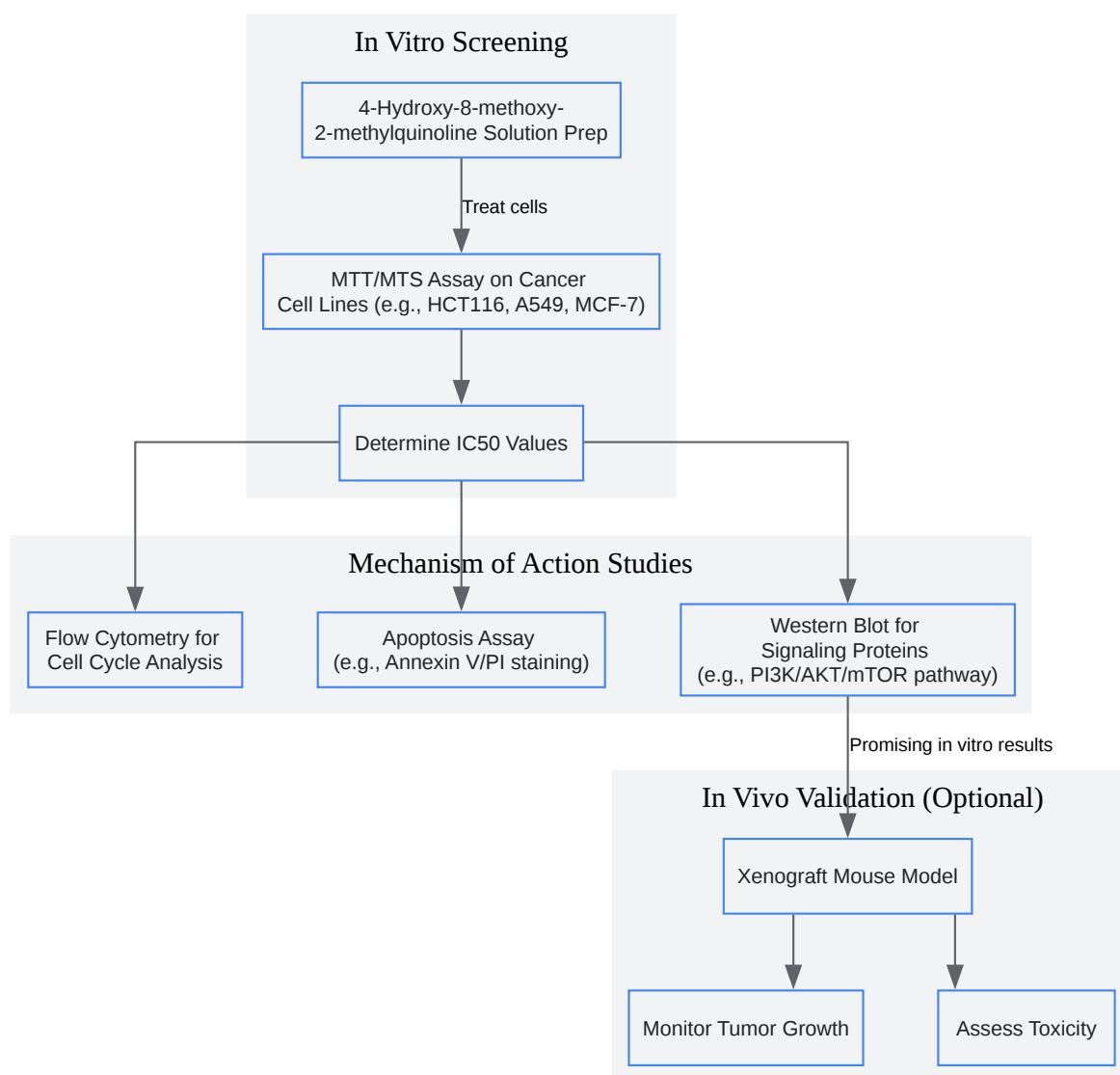
Physicochemical Properties

A foundational understanding of the physicochemical properties of **4-Hydroxy-8-methoxy-2-methylquinoline** is crucial for its application in medicinal chemistry.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₁ NO ₂	[2] [3] [4]
Molecular Weight	189.21 g/mol	[2] [3] [4]
CAS Number	15644-89-0	[2] [3] [4] [5]
Appearance	Solid	[2]
InChI Key	DJYYBMQABYVSBR-UHFFFAOYSA-N	[2] [4]
SMILES	COc1cccc2c(O)cc(C)nc12	[2] [4]

Potential Therapeutic Applications and Rationale

Based on the extensive research into quinoline derivatives, **4-Hydroxy-8-methoxy-2-methylquinoline** is a promising candidate for several therapeutic areas. The hydroxyl and methoxy groups can significantly influence the molecule's electronic properties, lipophilicity, and ability to form hydrogen bonds, which are critical for target engagement.[\[7\]](#)


Anticancer Activity

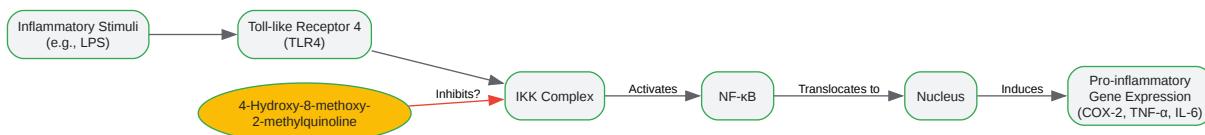
Rationale: Numerous 8-hydroxyquinoline and 4-hydroxyquinolone derivatives have demonstrated significant anticancer activity.[\[7\]](#)[\[8\]](#) The mechanism often involves the chelation of metal ions essential for tumor cell proliferation or the inhibition of key signaling pathways.[\[9\]](#) For instance, derivatives of 8-hydroxyquinoline have been shown to exhibit potent antiproliferative effects against various cancer cell lines.[\[7\]](#)[\[10\]](#) Furthermore, some 2-phenylquinoline derivatives have been identified as antimitotic agents that induce cell cycle arrest.[\[11\]](#)

Hypothesized Mechanism of Action: The **4-hydroxy-8-methoxy-2-methylquinoline** scaffold may exert anticancer effects through multiple mechanisms. The 8-methoxy group could influence interactions with specific biological targets, while the 4-hydroxy group is often crucial for activity in this class of compounds. It is plausible that this molecule could inhibit kinases

involved in cancer progression or induce apoptosis. For example, some neocryptolepine derivatives, which share structural similarities, have been shown to induce apoptosis and block the cell cycle in the G2/M phase in colorectal cancer cells via the PI3K/AKT/mTOR signaling pathway.[12]

Experimental Workflow for Anticancer Evaluation

[Click to download full resolution via product page](#)


Caption: Workflow for evaluating the anticancer potential of **4-Hydroxy-8-methoxy-2-methylquinoline**.

Anti-inflammatory Activity

Rationale: Quinoline derivatives have been investigated for their anti-inflammatory properties. [1] For example, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has demonstrated anti-inflammatory effects and the ability to reduce oxidative stress in a model of acetaminophen-induced liver injury.[13] This activity was associated with a reduction in pro-inflammatory cytokines and NF- κ B activation.[13]

Hypothesized Mechanism of Action: **4-Hydroxy-8-methoxy-2-methylquinoline** may mitigate inflammation by inhibiting key inflammatory mediators. This could involve the suppression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) or the modulation of inflammatory signaling pathways such as NF- κ B.

Signaling Pathway in Inflammation

[Click to download full resolution via product page](#)

Caption: Hypothesized inhibition of the NF- κ B signaling pathway by **4-Hydroxy-8-methoxy-2-methylquinoline**.

Protocols

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol outlines a standard procedure to assess the cytotoxic effects of **4-Hydroxy-8-methoxy-2-methylquinoline** against various cancer cell lines.

Materials:

- **4-Hydroxy-8-methoxy-2-methylquinoline**
- Cancer cell lines (e.g., HCT116, A549, PC3, MCF-7)[[14](#)]
- Complete growth medium (specific to cell line)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA
- Phosphate Buffered Saline (PBS)
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well microplates
- Microplate reader

Procedure:

- Cell Seeding:
 - Culture cancer cells to ~80% confluence.
 - Trypsinize, count, and seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 μ L of complete growth medium.
 - Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
- Compound Preparation and Treatment:

- Prepare a stock solution of **4-Hydroxy-8-methoxy-2-methylquinoline** in DMSO.
- Perform serial dilutions of the stock solution in a complete growth medium to achieve the desired final concentrations (e.g., ranging from 0.1 μ M to 100 μ M).
- Remove the medium from the wells and add 100 μ L of the diluted compound solutions. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.
- Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

- MTT Assay:
 - After the incubation period, add 20 μ L of MTT solution (5 mg/mL) to each well.
 - Incubate for 4 hours at 37°C.
 - Carefully remove the medium containing MTT.
 - Add 150 μ L of DMSO to each well to dissolve the formazan crystals.
 - Shake the plate gently for 10 minutes to ensure complete dissolution.
- Data Acquisition and Analysis:
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate the percentage of cell viability relative to the vehicle control.
 - Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Synthesis of 4-Alkoxy-2-methylquinoline Derivatives

This protocol is adapted from a general method for the synthesis of 4-alkoxy-2-methylquinolines using ultrasound energy, which can be modified for **4-Hydroxy-8-methoxy-2-methylquinoline**.^[15]

Materials:

- **4-Hydroxy-8-methoxy-2-methylquinoline**
- Alkyl halide (e.g., benzyl bromide)
- Potassium carbonate (K_2CO_3)
- Dimethylformamide (DMF)
- Ultrasonic probe
- Standard laboratory glassware

Procedure:

- Reaction Setup:
 - In a beaker, combine **4-Hydroxy-8-methoxy-2-methylquinoline** (1 mmol), the desired alkyl halide (1.2 mmol), and potassium carbonate (3 mmol) in 20 mL of DMF.[15]
- Sonication:
 - Immerse the ultrasonic probe into the reaction mixture.
 - Sonicate the mixture for approximately 15 minutes.[15] Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up and Purification:
 - Reduce the volume of the solvent under reduced pressure.
 - Dilute the resulting mixture with water.
 - Filter the solid product that forms and wash it with water.
 - Further purification can be achieved by recrystallization or column chromatography.
- Characterization:

- Confirm the structure of the synthesized derivative using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Conclusion

4-Hydroxy-8-methoxy-2-methylquinoline represents a valuable scaffold for the development of novel therapeutic agents. Its structural features, common to a class of biologically active quinolines, suggest promising potential in oncology and inflammatory diseases. The protocols and conceptual frameworks provided in these application notes are intended to guide researchers in exploring the full therapeutic potential of this and related compounds. Further derivatization and biological evaluation are warranted to elucidate its specific mechanisms of action and to optimize its pharmacological profile.

References

- Al-Warhi, T., Rizk, O., Al-Amer, O., Al-Otaibi, F., Al-Ghamdi, S., Al-Agamy, M., ... & El-Sayed, M. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. *RSC Advances*, 15(7), 4829-4845.
- El-Gamal, M. I., & Al-Ameen, A. A. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. *Molecules*, 26(15), 4321.
- Galdino, P. M., de Paula, J. A., de Carvalho, F. S., da Silva, A. C. G., Leite, D. F. P., & da Silva, E. T. (2020). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. *Molecules*, 25(21), 5183.
- Ferreira, M. E., Marques, F., Guedes, da Silva, M. F., & Pombeiro, A. J. (2020). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. *Dalton Transactions*, 49(36), 12693-12705.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 308133, 8-Methoxy-2-methylquinolin-4-ol.
- Al-Ostath, A., & El-Agamey, A. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. *Research & Reviews in Journal of Chemistry*, 3(1), 1-13.
- El-Gamal, M. I., & Al-Ameen, A. A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. *Molecules*, 25(18), 4321.
- Riveiro, A., de Souza, M. V. N., & da Silva, F. de C. (2021).
- Hsieh, M. C., Hsieh, C. H., Chen, C. M., & Chen, Y. L. (2009). Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives. *Archiv der Pharmazie*, 342(6), 341-350.
- Li, Y., Wang, Y., Zhang, Y., Wang, Y., Liu, Y., & Zhang, N. (2022). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via

PI3K/AKT/mTOR Signaling. *Molecules*, 27(19), 6683.

- Wójcik, M., Ulenberg, S., Bielenica, A., Dąbrowska, A., Kędzierska, E., & Więckowska, A. (2022). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. *Molecules*, 27(19), 6433.
- Amerigo Scientific. (n.d.). **4-Hydroxy-8-methoxy-2-methylquinoline**.
- Chemsrsrc. (n.d.). **4-Hydroxy-8-methoxy-2-methylquinoline**.
- Sinfoo Biotech. (n.d.). **4-Hydroxy-8-methoxy-2-methylquinoline**.
- SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18321891, 4-Methoxy-2-methylquinolin-8-OL.
- Kiss, L., Zsoldos-Mady, V., Keki, S., Torok, Z., & Ilkei, V. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. *Molecules*, 24(15), 2734.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 782123, 8-Methoxy-4-methylquinolin-2(1H)-one.
- Plotnikov, M. B., Aliev, O. I., Sidekhmenova, A. V., Anishchenko, A. M., Zibareva, L. N., & Klimontov, V. V. (2022).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 2. 4-Hydroxy-8-methoxy-2-methylquinoline AldrichCPR 15644-89-0 [sigmaaldrich.com](https://www.sigmaaldrich.com)
- 3. 8-Methoxy-2-methylquinolin-4-ol | C11H11NO2 | CID 308133 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 4. 4-Hydroxy-8-methoxy-2-methylquinoline - Amerigo Scientific [\[amerigoscientific.com\]](https://amerigoscientific.com)
- 5. 4-Hydroxy-8-methoxy-2-methylquinoline | CAS#:15644-89-0 | Chemsrsrc [\[chemsrc.com\]](https://chemsrc.com)
- 6. 4-Hydroxy-8-methoxy-2-methylquinoline,(CAS# 15644-89-0)|Sinfoo BIOCHEM [\[sinfoobiotech.com\]](https://sinfoobiotech.com)
- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)

- 8. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity | MDPI [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. Frontiers | Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes [frontiersin.org]
- 11. Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: 4-Hydroxy-8-methoxy-2-methylquinoline in Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b096571#4-hydroxy-8-methoxy-2-methylquinoline-in-medicinal-chemistry-applications>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com